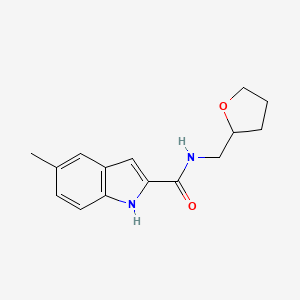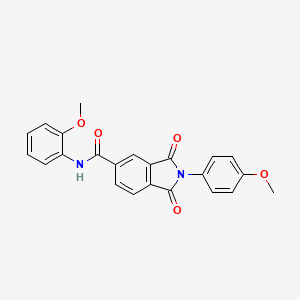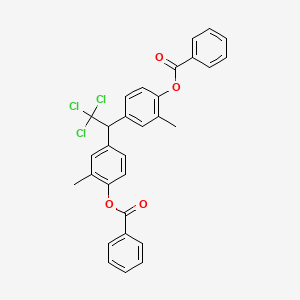![molecular formula C17H22N2O5S B11110922 ethyl S-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate](/img/structure/B11110922.png)
ethyl S-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-AMINO-3-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}PROPANOATE is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an ethyl ester, an amino group, and a sulfanyl group attached to a tetrahydropyrrole ring, which is further substituted with an ethoxyphenyl group. The structural complexity of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
The synthesis of ETHYL 2-AMINO-3-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}PROPANOATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydropyrrole core, which can be achieved through a cyclization reaction involving a suitable precursor. The ethoxyphenyl group is then introduced via a substitution reaction, followed by the addition of the sulfanyl group through a thiolation reaction. The final step involves the esterification of the amino acid derivative to form the ethyl ester. Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalytic processes and controlled reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
ETHYL 2-AMINO-3-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}PROPANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrrole ring, potentially leading to the formation of alcohol derivatives.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. .
Scientific Research Applications
ETHYL 2-AMINO-3-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}PROPANOATE has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into the medicinal properties of this compound has shown potential for its use in developing new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength
Mechanism of Action
The mechanism of action of ETHYL 2-AMINO-3-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}PROPANOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ethoxyphenyl group can engage in hydrophobic interactions with protein surfaces, further modulating their activity. These interactions can affect various cellular pathways, leading to changes in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
ETHYL 2-AMINO-3-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}PROPANOATE can be compared to other similar compounds, such as:
ETHYL 2-AMINO-4-(4-ETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE: This compound features a thiophene ring instead of a tetrahydropyrrole ring, which can lead to different chemical reactivity and biological activity.
ETHYL 2-AMINO-3-(4-ETHOXYPHENYL)PROPANOATE:
ETHYL 2-AMINO-3-(4-METHOXYPHENYL)PROPANOATE: The presence of a methoxy group instead of an ethoxy group can influence the compound’s hydrophobicity and interaction with biological targets.
Properties
Molecular Formula |
C17H22N2O5S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 2-amino-3-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoate |
InChI |
InChI=1S/C17H22N2O5S/c1-3-23-12-7-5-11(6-8-12)19-15(20)9-14(16(19)21)25-10-13(18)17(22)24-4-2/h5-8,13-14H,3-4,9-10,18H2,1-2H3 |
InChI Key |
NFDQCRCVSWMOAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(4-bromophenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B11110850.png)
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11110856.png)
![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11110871.png)

methanone](/img/structure/B11110876.png)
![N-{2-[(2E)-2-(3-Ethoxy-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B11110883.png)
![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylpropanamide](/img/structure/B11110891.png)
![2-nitro-6-[(E)-{2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]phenol](/img/structure/B11110901.png)
![Methyl 2-{3-[(E)-({2-[N-(4-methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate](/img/structure/B11110906.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11110909.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11110923.png)


![N'-[(E)-[5-(Pyridin-2-ylsulfanyl)furan-2-YL]methylidene]octanehydrazide](/img/structure/B11110940.png)
